The Physicochemical and Synthetic Profiling of 1,3,3-Trimethylcyclohexan-1-amine: A Comprehensive Guide
The Physicochemical and Synthetic Profiling of 1,3,3-Trimethylcyclohexan-1-amine: A Comprehensive Guide
Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Executive Overview
In the landscape of specialty chemicals, cycloaliphatic amines occupy a critical niche due to their unique balance of lipophilicity, structural rigidity, and tunable reactivity. 1,3,3-Trimethylcyclohexan-1-amine is a highly specialized cycloaliphatic primary amine utilized extensively as an advanced epoxy hardener, an adhesive formulation agent, and a versatile intermediate in pharmaceutical synthesis ([1]).
Unlike simple aliphatic amines, the specific 1,3,3-trimethyl substitution pattern of this molecule introduces significant steric hindrance around the nucleophilic nitrogen. As an application scientist, understanding the causality between this steric bulk and the molecule's delayed curing kinetics or unique target-binding profile is essential for optimizing downstream applications.
Molecular Identity & Physicochemical Profiling
To facilitate rapid comparison and integration into chemical informatics systems, the core quantitative and structural data for both the free base and its hydrochloride salt are summarized below.
| Property | Value | Context / Significance |
| IUPAC Name | 1,3,3-trimethylcyclohexan-1-amine | Standardized nomenclature defining the exact regiochemistry[2]. |
| CAS Number (Free Base) | 383185-92-0 | Primary identifier for the unprotonated, reactive amine[2]. |
| CAS Number (HCl Salt) | 219835-40-2 | Identifier for the thermodynamically stable, water-soluble salt[3]. |
| Molecular Formula | C₉H₁₉N | Indicates a fully saturated cycloaliphatic system[2]. |
| Molecular Weight | 141.26 g/mol | Low molecular weight facilitates high cross-linking density[2]. |
| SMILES String | CC1(C)CCCC(C)(N)C1 | Machine-readable structure for computational docking/modeling[2]. |
| Structural Class | Cycloaliphatic Amine | Confers high UV stability and weather resistance in polymers[1]. |
Structural Chemistry & Reactivity Mechanisms
The reactivity of 1,3,3-trimethylcyclohexan-1-amine is entirely dictated by its three-dimensional conformation.
-
Steric Shielding: The gem-dimethyl group at position 3 and the singular methyl group at position 1 create a sterically congested "shield" around the primary amine.
-
Causality in Materials Science: This steric bulk reduces the nucleophilicity of the amine compared to unhindered aliphatic amines. In material science, this is a highly advantageous feature: it deliberately slows down the cross-linking reaction in epoxy resins, preventing exothermic runaway and allowing for a longer "pot life" during large-scale adhesive applications ([1]).
-
Causality in Pharmacology: In biological systems, the amine group can form precise hydrogen bonds and ionic interactions with target receptors. The surrounding lipophilic methyl groups enhance membrane permeability, making it a viable substrate or inhibitor scaffold for modulating enzymatic reactions within the central nervous system ([1]).
Synthetic Workflows: A Self-Validating Protocol
Scientific integrity demands that synthetic protocols are not merely a list of steps, but self-validating systems . The following workflow details the synthesis of 1,3,3-trimethylcyclohexan-1-amine from cyclohexanone precursors, embedding analytical checkpoints (Validation Gates) that dictate whether the process can empirically proceed ([1]).
Phase 1: Regioselective Alkylation
-
Action: Cyclohexanone is reacted with methyl iodide (MeI) in the presence of a strong base, such as sodium hydride (NaH), under anhydrous conditions[1].
-
Mechanistic Causality: NaH is deployed as a non-nucleophilic strong base to quantitatively deprotonate the alpha-carbons without initiating unwanted aldol condensation side-reactions. MeI acts as an unhindered electrophile, allowing for rapid Sₙ2 methylation to build the 1,3,3-trimethyl framework[1].
-
Validation Gate 1 (In-line GC-MS): The protocol dictates a hard stop unless Gas Chromatography-Mass Spectrometry (GC-MS) confirms a mass shift corresponding to the complete tri-methylation of the ring.
Phase 2: Reductive Amination
-
Action: The methylated intermediate is subjected to reductive amination using an ammonia source, followed by reduction with a potent hydride donor like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)[1].
-
Mechanistic Causality: The initial reaction forms a transient imine. Because the 1-position is highly sterically hindered by the adjacent methyl groups, a highly reactive reducing agent (LiAlH₄) is often required to overcome the activation energy barrier imposed by this steric clash, ensuring complete reduction to the primary amine[1].
-
Validation Gate 2 (FT-IR Spectroscopy): Proceed to salt formation only if the carbonyl stretch (~1710 cm⁻¹) is completely absent and primary amine N-H stretches (~3300-3400 cm⁻¹) are clearly resolved.
Phase 3: Hydrochloride Salt Formation
-
Action: The isolated free base is dissolved in diethyl ether, and anhydrous HCl gas is bubbled through the solution to precipitate the hydrochloride salt[1].
-
Mechanistic Causality: The free base is susceptible to oxidative degradation. Conversion to the hydrochloride salt (CAS: 219835-40-2) drastically enhances thermodynamic stability, shelf-life, and aqueous solubility, which is critical for downstream pharmaceutical formulation ([3]).
-
Validation Gate 3 (Lot Release): ¹H-NMR in D₂O must be performed. The integration of the methyl protons versus the cyclohexane ring protons must perfectly match the theoretical ratio, validating absolute structural purity before application release.
Workflow Visualization
Fig 1: Synthetic workflow and self-validating QC for 1,3,3-trimethylcyclohexan-1-amine.
Safety, Toxicity, and Handling Protocols
When handling 1,3,3-trimethylcyclohexan-1-amine (particularly the hydrochloride salt), strict adherence to Global Harmonized System (GHS) protocols is mandatory.
-
Hazard Statements: The compound exhibits moderate acute toxicity and is classified under H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) ([3]). It may also act as a skin sensitizer upon prolonged exposure ([1]).
-
Precautionary Directives: Engineering controls must include local exhaust ventilation (P271). Personnel must utilize appropriate chemical-resistant PPE (P280). In the event of ocular exposure, the self-validating safety response is immediate irrigation followed by medical evaluation (P305+P351+P338)[3].
